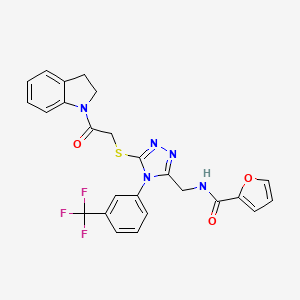

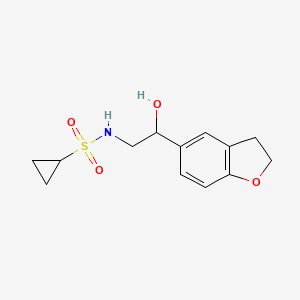

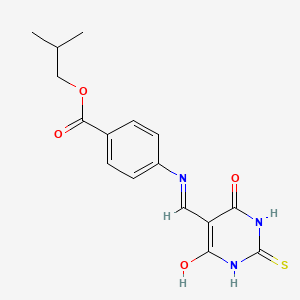

![molecular formula C15H16N4O3S B2923895 4-ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide CAS No. 2034621-97-9](/img/structure/B2923895.png)

4-ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide” is a chemical compound that features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It is part of a new set of small molecules designed and synthesized as novel CDK2 targeting compounds .

Synthesis Analysis

The synthesis of this compound involves a microwave-assisted synthetic approach via ‘click chemistry’ . The yield of the synthesized compound was reported to be 79% .Molecular Structure Analysis

The molecular structure of this compound is complex, with a nitrogen-based hetero-aromatic ring structure . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .Chemical Reactions Analysis

This compound has been found to have significant inhibitory activity against CDK2/cyclin A2 . It has also been found to exert a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of CHNOS, an average mass of 502.630 Da, and a monoisotopic mass of 502.236237 Da .Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of benzenesulfonamide, including compounds with pyrazolo[1,5-a]pyrimidine moieties, exhibit significant antimicrobial activity. Sarvaiya, Gulati, and Patel (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds, showing effectiveness against various bacterial and fungal strains. This indicates the potential of 4-ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide derivatives in combating microbial infections (Sarvaiya, Gulati, & Patel, 2019).

Anticancer Activity

Further investigations into benzenesulfonamide derivatives have revealed their potential in cancer therapy. Hassan et al. (2017) studied novel pyrazolopyrimidines with benzenesulfonamide moiety, which showed potent cytotoxic activity against cancer cell lines, suggesting these compounds as promising candidates for anticancer drugs. Their ability to induce apoptosis and inhibit cell cycle progression marks them as valuable for further cancer research (Hassan et al., 2017).

Corrosion Inhibition

The application of benzenesulfonamide derivatives extends to the field of materials science, where they are investigated for corrosion inhibition properties. Mostfa et al. (2020) studied a novel azopyrazole-benzenesulfonamide derivative, highlighting its efficiency as a corrosion inhibitor for mild steel in acidic environments. This showcases the versatility of such compounds beyond biomedical applications, contributing to industrial and engineering solutions (Mostfa et al., 2020).

Future Directions

Mechanism of Action

Target of Action

The primary target of 4-ethoxy-3-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

This compound inhibits CDK2, thereby disrupting the normal cell cycle progression . The inhibition of CDK2 leads to a significant alteration in cell cycle progression and induces apoptosis within cells .

Biochemical Pathways

The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, it disrupts the transition from the G1 phase to the S phase of the cell cycle, thereby halting cell proliferation .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, compounds with similar structures have shown good inhibitory effect with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM .

Result of Action

The result of the compound’s action is a significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, compounds with similar structures have shown good solid-state emission intensities (QY SS = 0.18 to 0.63) in these compounds and thus, solid-state emitters can be designed by proper structural selection . .

properties

IUPAC Name |

4-ethoxy-3-methyl-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S/c1-3-22-14-5-4-13(8-11(14)2)23(20,21)18-12-9-16-15-6-7-17-19(15)10-12/h4-10,18H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUPGQTKEVTUFDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

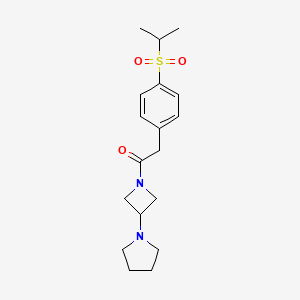

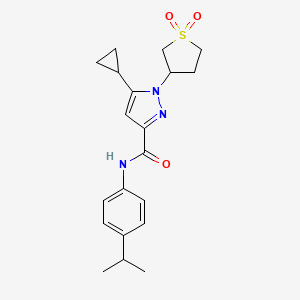

![Propyl 4-[7-(3-methylbut-2-enoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2923819.png)

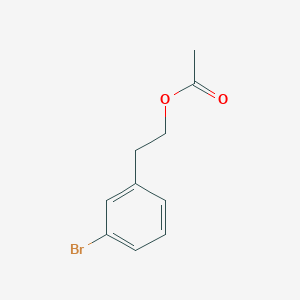

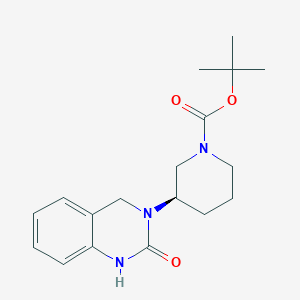

![2-chloro-6-fluoro-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide](/img/structure/B2923820.png)

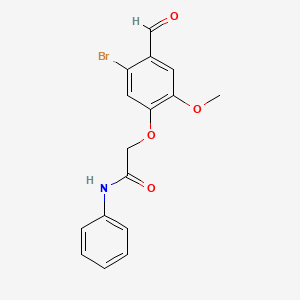

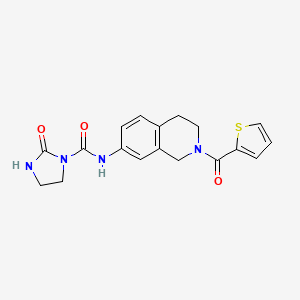

![2-Amino-6-(3-methylbenzyl)-4-[4-(trifluoromethyl)phenyl]-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2923823.png)

![N-(4-methoxybenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2923828.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxybenzamide hydrochloride](/img/structure/B2923835.png)